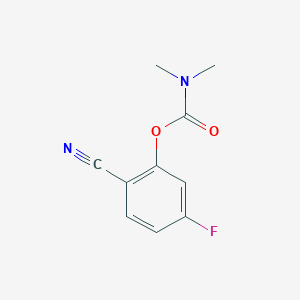
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate
Descripción general
Descripción
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a carbamate group, a cyano group, and a fluoro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-carbamic acid 2-cyano-5-fluoro-phenyl ester typically involves the reaction of 2-cyano-5-fluoro-phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl esters.
Aplicaciones Científicas De Investigación
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of dimethyl-carbamic acid 2-cyano-5-fluoro-phenyl ester involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate is unique due to the presence of both a cyano group and a fluoro-substituted phenyl ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9FN2O2 |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H9FN2O2/c1-13(2)10(14)15-9-5-8(11)4-3-7(9)6-12/h3-5H,1-2H3 |
Clave InChI |
BRGRFBNYNBYRLV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=C(C=CC(=C1)F)C#N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
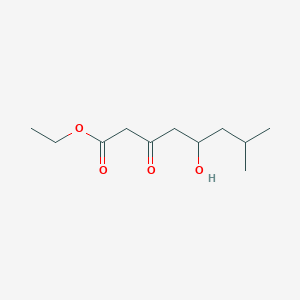
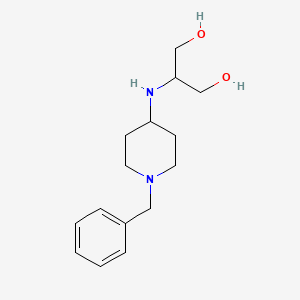

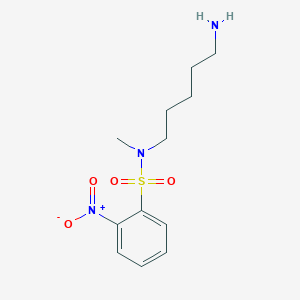
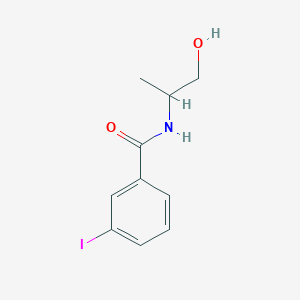
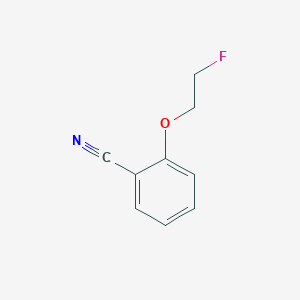
![6-Isopropyl-6H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B8383538.png)
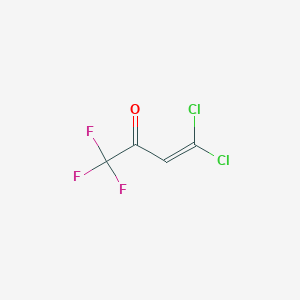
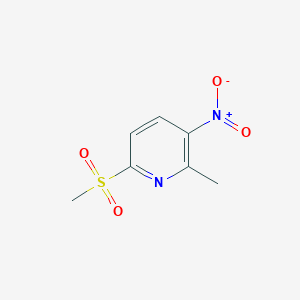


![8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8383562.png)
![1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine](/img/structure/B8383566.png)

